- Synthesis and Reactivity of a Tetragallium Macrocycle, Organometallics, 2009, 28(1), 300-305
Cas no 97038-96-5 (2,2',6,6'-Tetrabromo-1,1'-biphenyl)
2,2',6,6'-Tetrabromo-1,1'-biphenyl Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl,2,2',6,6'-tetrabromo-
- 1,3-dibromo-2-(2,6-dibromophenyl)benzene
- 2,2′,6,6′-Tetrabromo-1,1′-biphenyl (ACI)
- Biphenyl, 2,2′,6,6′-tetrabromo- (6CI)
- 2,2′,6,6′-Tetrabromobiphenyl
- PBB 54
- 97038-96-5
- UNII-1G588WJ28R
- D75599
- DTXSID10242676
- 2,6,2',6'-Tetrabromobiphenyl
- 2,2',6,6'-tetrabromo-1,1'-biphenyl
- 2,2',6,6'-tetrabromobiphenyl
- 2,2 inverted exclamation mark ,6,6 inverted exclamation mark -Tetrabromo-1,1 inverted exclamation mark -biphenyl
- NS00124890
- SY376578
- Q27252383
- MFCD30474847
- 1G588WJ28R
- 1,1'-biphenyl, 2,2',6,6'-tetrabromo-
- SCHEMBL1768468
- CS-0094598
- 2,2',6,6'-Tetrabromo-1,1'-biphenyl
-
- Inchi: 1S/C12H6Br4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H
- InChI Key: RAIZQBVLCDNAOH-UHFFFAOYSA-N
- SMILES: BrC1C(C2C(Br)=CC=CC=2Br)=C(Br)C=CC=1
Computed Properties
- Exact Mass: 469.716
- Monoisotopic Mass: 465.72
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 6.3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 2.14
- Boiling Point: 391.3°Cat760mmHg
- Flash Point: 184.8°C
- Refractive Index: 1.666
2,2',6,6'-Tetrabromo-1,1'-biphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T204305-50mg |
2,2',6,6'-Tetrabromo-1,1'-biphenyl |
97038-96-5 | 50mg |
$ 145.00 | 2022-06-03 | ||
| TRC | T204305-100mg |
2,2',6,6'-Tetrabromo-1,1'-biphenyl |
97038-96-5 | 100mg |
$ 260.00 | 2022-06-03 | ||
| TRC | T204305-250mg |
2,2',6,6'-Tetrabromo-1,1'-biphenyl |
97038-96-5 | 250mg |
$ 510.00 | 2022-06-03 | ||
| TRC | T204305-500mg |
2,2',6,6'-Tetrabromo-1,1'-biphenyl |
97038-96-5 | 500mg |
$ 995.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165238-1g |
2,2',6,6'-Tetrabromo-1,1'-biphenyl |
97038-96-5 | 97% | 1g |
¥13377.00 | 2024-04-23 |
2,2',6,6'-Tetrabromo-1,1'-biphenyl Production Method
Production Method 1
1.2 Reagents: Cupric chloride ; 2 h, -78 °C
Production Method 2
1.2 Solvents: Nitrobenzene ; 6 h, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonia Solvents: Water ; 30 min, rt
- Preparation and characterization of optically pure double-helix oligomeric tetrabenzocyclooctatetraene substances, China, , ,
Production Method 3
1.2 Reagents: Copper bromide (CuBr2)
1.3 Reagents: Nitrobenzene
- 2,2',6-Tribromobiphenyl via transition-metal-free ARYNE coupling: a valuable tool in the synthesis of biphenyls, Synlett, 2010, (19), 2953-2955
Production Method 4
1.2 neutralized
- Preparation of heterocyclic nitrogen compounds for organic electroluminescent device, China, , ,
Production Method 5
1.2 < 20 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Cuprous cyanide , Lithium chloride Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.4 Reagents: Quinone ; -78 °C; overnight, -78 °C → rt
- Cyclopenta-fused polyaromatic hydrocarbons: synthesis and characterisation of a stable, carbon-centred helical radical, Organic & Biomolecular Chemistry, 2022, 20(14), 2873-2880
Production Method 6
1.2 Reagents: Cupric chloride ; 12 h, -75 °C → rt
- Preparation of asymmetrically substituted biaryldiphosphines and their use as cocatalysts for transition metal catalyzed enantioselective hydrogenation, World Intellectual Property Organization, , ,
Production Method 7
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ; 3 h, -78 °C
1.3 Solvents: Water
- Accessing Axially Chiral Biaryls via Organocatalytic Enantioselective Dynamic-Kinetic Resolution-Semipinacol Rearrangement, ACS Catalysis, 2017, 7(7), 4435-4440
Production Method 8
1.2 Reagents: Methanol ; -78 °C → rt
- Catalytic asymmetric bromine-lithium exchange: a new tool to build axial chirality, Advanced Synthesis & Catalysis, 2010, , 2611-2620
Production Method 9
1.2 Reagents: Nitrobenzene ; 12 h, -75 °C → 25 °C
- A highly efficient low-temperature modification of the classical Ullmann reaction, Letters in Organic Chemistry, 2006, 3(12), 948-954
Production Method 10
1.2 Reagents: Cupric chloride
- Synthesis, Structures, and Unique Luminescent Properties of Tridentate CC̃Ñ Cyclometalated Complexes of Iridium, European Journal of Inorganic Chemistry, 2011, 2011(18), 2869-2878
Production Method 11
1.2 Reagents: Copper bromide (CuBr)
1.3 Solvents: Nitrobenzene
- Chiral bromine-lithium exchange catalyzed by diamines, Tetrahedron: Asymmetry, 2009, 20(9), 1004-1007
Production Method 12
1.2 Reagents: Copper bromide (CuBr2) ; 90 min, -78 °C
1.3 Reagents: Nitrobenzene ; overnight, -78 °C → rt
- Synthesis and Physical Properties of Strained Doubly Phosphorus-Bridged Biaryls and Viologens, Chemistry - A European Journal, 2017, 23(25), 6029-6033
Production Method 13
1.2 Reagents: Cupric chloride
- Drastic change in racemization barrier upon redox reactions: novel chiral-memory units based on dynamic redox systems, Chemical Communications (Cambridge, 2010, 46(23), 4100-4102
Production Method 14
1.2 Reagents: Lithium chloride Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.3 1 h, -78 °C; -78 °C → rt
1.4 Reagents: Water
- Asymmetric Bromine-Lithium Exchange: Application toward the Synthesis of New Biaryl-Diphosphine Ligands, Advanced Synthesis & Catalysis, 2015, 357(13), 2833-2839
Production Method 15
1.2 Reagents: Cupric chloride ; 12 h, 25 °C
- Preparation of asymmetrically substituted biaryldiphosphines as ligands for enantioselective hydrogenation, World Intellectual Property Organization, , ,
Production Method 16
1.2 Reagents: Cupric chloride ; 12 h, 25 °C
1.3 Solvents: Water
- Improved process for preparation of asymmetrically substituted biaryldiphosphines and their use as ligands for transition metal-catalyzed asymmetric hydrogenation, European Patent Organization, , ,
2,2',6,6'-Tetrabromo-1,1'-biphenyl Raw materials
2,2',6,6'-Tetrabromo-1,1'-biphenyl Preparation Products
2,2',6,6'-Tetrabromo-1,1'-biphenyl Suppliers
2,2',6,6'-Tetrabromo-1,1'-biphenyl Related Literature
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Additional information on 2,2',6,6'-Tetrabromo-1,1'-biphenyl
2,2',6,6'-Tetrabromo-1,1'-biphenyl (CAS No. 97038-96-5): A Comprehensive Overview
2,2',6,6'-Tetrabromo-1,1'-biphenyl is a highly specialized organic compound with the CAS registry number 97038-96-5. This compound is characterized by its unique molecular structure, which consists of two phenyl rings connected by a single bond (biphenyl system) and bromine atoms substituted at the 2 and 6 positions on each ring. The presence of four bromine atoms in the molecule imparts distinctive chemical and physical properties, making it a subject of interest in various scientific and industrial applications.
The synthesis of 2,2',6,6'-tetrabromo-1,1'-biphenyl involves a series of carefully controlled chemical reactions. Typically, the compound is derived from biphenyl derivatives through bromination processes. Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to enhance yield and purity. For instance, studies have explored the use of catalytic systems and alternative brominating agents to improve the efficiency of the synthesis process.
One of the most notable applications of 2,2',6,6'-tetrabromo-1,1'-biphenyl is in the field of materials science. The compound serves as a precursor for the production of advanced materials with tailored electronic properties. For example, research has demonstrated that derivatives of this compound can be incorporated into polymer systems to enhance thermal stability and mechanical strength. This has significant implications for industries such as aerospace and electronics, where high-performance materials are critical.
In addition to its role in materials science, 2,2',6,6'-tetrabromo-1,1'-biphenyl has found utility in electronic applications. The compound's ability to act as a dielectric material has been explored in recent studies. Its high dielectric constant and low loss tangent make it an attractive candidate for use in capacitors and other electronic components. Furthermore, investigations into its piezoelectric properties have opened new avenues for its application in sensors and actuators.
The chemical stability of 2,2',6,6'-tetrabromo-1,1'-biphenyl is another area that has garnered significant attention. Research has shown that the compound exhibits excellent resistance to thermal degradation under certain conditions. This property is particularly valuable in high-temperature applications where material integrity is paramount.
Recent studies have also delved into the environmental impact of 2,2',6,6'-tetrabromo-1,1'-biphenyl and its derivatives. Efforts are being made to develop sustainable synthesis routes and recycling methods to minimize waste and reduce environmental footprint. These initiatives align with global trends toward greener chemistry practices.
In conclusion, 2,2',6,6'-tetrabromo-1,biphenyl (CAS No. 97038-96-5) stands as a testament to the ingenuity of modern chemistry. Its versatile properties and wide-ranging applications underscore its importance in both academic research and industrial settings. As ongoing research continues to uncover new potentials for this compound, 2,bis(tribromophenyl)ethane will undoubtedly play an increasingly significant role in shaping future technologies.